Cas no 169263-15-4 (N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide)

N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide is a specialized organic compound featuring a benzamide core substituted with a benzoyl group, a chloro substituent, and two nitro groups. Its molecular structure, incorporating both electron-withdrawing (nitro, chloro) and aromatic (benzoyl) functionalities, makes it a valuable intermediate in synthetic chemistry, particularly for constructing complex heterocycles or pharmacophores. The compound's high reactivity and selectivity are advantageous in nucleophilic aromatic substitution reactions or as a precursor in agrochemical and pharmaceutical research. Its crystalline form ensures stability and ease of handling in laboratory settings. Careful handling is recommended due to the presence of nitro groups, which may pose energetic hazards under extreme conditions.
N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide structure
169263-15-4 structure
Product Name:N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide
CAS No:169263-15-4
MF:C20H12ClN3O6
MW:425.778783798218
CID:1350269
PubChem ID:1641518
Update Time:2025-10-28

N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-(2-benzoyl-4-chlorophenyl)-3,5-dinitro-
    • N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide
    • AKOS000534102
    • F0346-0846
    • Oprea1_319872
    • Oprea1_698984
    • 169263-15-4
    • Inchi: 1S/C20H12ClN3O6/c21-14-6-7-18(17(10-14)19(25)12-4-2-1-3-5-12)22-20(26)13-8-15(23(27)28)11-16(9-13)24(29)30/h1-11H,(H,22,26)
    • InChI Key: AMPIOFUSBWBRBL-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=C1)C(C1C=CC=CC=1)=O)NC(C1C=C(C=C(C=1)[N+](=O)[O-])[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 425.04156
  • Monoisotopic Mass: 425.0414628g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 650
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 138Ų

Experimental Properties

  • PSA: 132.45

N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide Pricemore >>

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N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide Related Literature

Additional information on N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide

N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide: A Comprehensive Overview

N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide, identified by the CAS number 169263-15-4, is a complex organic compound with significant applications in various fields of chemistry. This compound is characterized by its intricate molecular structure, which includes a benzamide core substituted with a benzoyl group and chlorine atoms. The presence of nitro groups at the 3 and 5 positions of the benzamide ring further enhances its chemical reactivity and functional versatility.

The synthesis of N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide involves a series of carefully controlled reactions, including nucleophilic acyl substitution and aromatic substitution processes. These reactions are optimized to ensure high yields and purity of the final product. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing production costs and minimizing environmental impact.

One of the most notable applications of this compound is in the field of pharmaceutical chemistry. The nitro groups in its structure contribute to its strong electron-withdrawing properties, making it a valuable intermediate in the synthesis of bioactive molecules. For instance, studies have shown that derivatives of this compound exhibit potential anti-inflammatory and antimicrobial activities. Researchers are actively exploring its role in drug design, particularly in targeting specific enzymes and receptors involved in disease pathways.

In addition to its pharmaceutical applications, N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide finds utility in materials science. Its aromatic stability and functional group diversity make it an ideal candidate for use in advanced polymer systems and high-performance materials. Recent research has highlighted its potential as a precursor for synthesizing conductive polymers, which have applications in electronics and energy storage devices.

The structural uniqueness of this compound also makes it a valuable tool in organic synthesis research. Its ability to undergo various substitution and condensation reactions has led to its use as a building block for constructing more complex molecular frameworks. For example, recent studies have demonstrated its application in the synthesis of heterocyclic compounds, which are critical components in many modern drugs and agrochemicals.

From an environmental perspective, understanding the degradation pathways of N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide is crucial for assessing its ecological impact. Research indicates that under certain conditions, such as exposure to UV light or microbial activity, the compound undergoes hydrolysis or oxidative cleavage. These findings are essential for developing sustainable practices in chemical manufacturing and waste management.

In conclusion, N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide (CAS No. 169263-15-4) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties continue to drive innovative research and development efforts, contributing to advancements in pharmaceuticals, materials science, and organic synthesis.

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